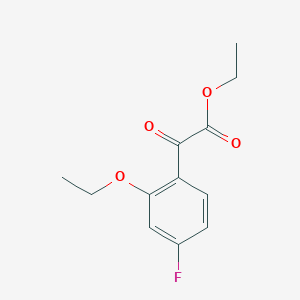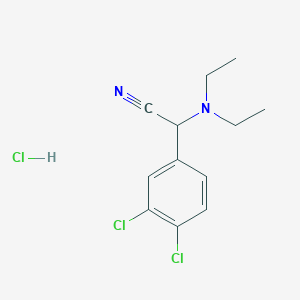
((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane
Descripción general
Descripción
((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane: is an organic compound that contains sulfur and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane typically involves the reaction of 2-phenylpropan-2-ol with a trifluoromethylthiolating reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane is used as a reagent in organic synthesis for introducing trifluoromethylthio groups into molecules, which can enhance their chemical properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique chemical properties make it a candidate for developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethylthio group. This group can form strong interactions with various biological molecules, influencing their activity and function. The compound can modulate specific pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
- (Trifluoromethylthio)phthalimide
- ((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane
- Billard’s trifluoromethyl sulfenamides
Uniqueness: ((2-Phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trifluoromethylthio group provides high lipophilicity and strong electron-withdrawing effects, making it a valuable reagent in various applications .
Propiedades
IUPAC Name |
2-(trifluoromethylsulfanyloxy)propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c1-9(2,14-15-10(11,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAJORZDVDXTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OSC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1460131.png)

![6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1460133.png)
![1-Methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1460134.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B1460135.png)
![(2S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1460136.png)

![4-[(3,4-Difluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1460141.png)


![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1460145.png)
